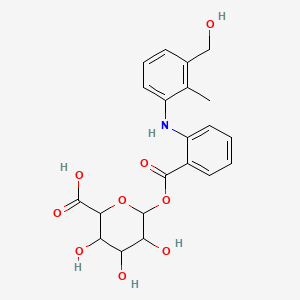
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide: is a metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation process, which facilitates the excretion of Mefenamic acid and reduces its toxicity . The molecular formula of this compound is C21H23NO9, and it has a molecular weight of 433.41 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-carboxymefenamic acid.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This reaction can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: 3-carboxymefenamic acid.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Different substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Mefenamic acid.
Biology: Investigated for its role in the metabolic pathways of NSAIDs.
Medicine: Studied for its potential therapeutic effects and its role in reducing the toxicity of Mefenamic acid.
Industry: Utilized in the development of safer and more effective NSAID formulations
作用機序
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .
類似化合物との比較
3-Carboxymefenamic Acid: Another metabolite of Mefenamic acid formed through oxidation.
Mefenamic Acid Glucuronide: A direct glucuronidation product of Mefenamic acid.
Other NSAID Glucuronides: Similar compounds formed through the glucuronidation of other NSAIDs
Uniqueness: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is unique due to its specific formation pathway and its role in reducing the toxicity of Mefenamic acid. Its structure allows for efficient excretion, making it a valuable compound in the study of NSAID metabolism and safety .
特性
CAS番号 |
152832-29-6 |
|---|---|
分子式 |
C21H23NO9 |
分子量 |
433.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1 |
InChIキー |
GQQNPPRHZMQONU-CURYNPBISA-N |
SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
異性体SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO |
正規SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
同義語 |
1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



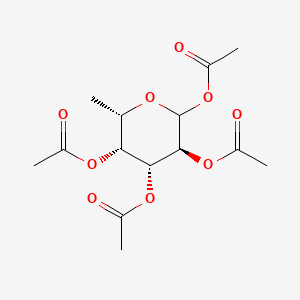
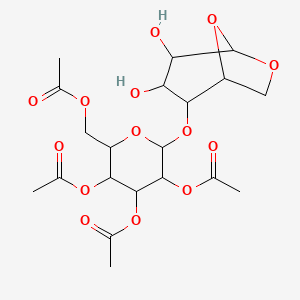
![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
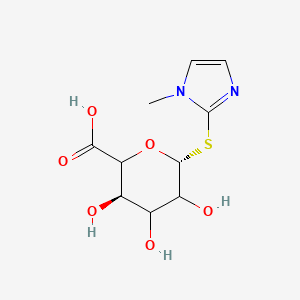
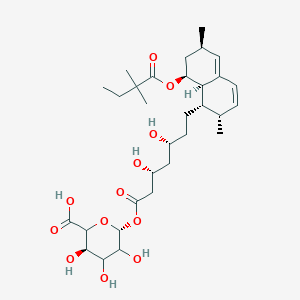

![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)



